N,N-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]benzene-1-sulfonamide
Description
N,N-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]benzene-1-sulfonamide is a heterocyclic compound featuring a sulfonamide group linked to a benzene ring, which is further conjugated to a piperidine-carbonyl moiety and a 1,8-naphthyridine core. The 1,8-naphthyridine system, a bicyclic aromatic structure with two nitrogen atoms, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-25(2)30(28,29)19-8-5-18(6-9-19)22(27)26-14-11-16(12-15-26)20-10-7-17-4-3-13-23-21(17)24-20/h3-10,13,16H,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHWAMYEJVKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1,8-naphthyridines, a core structure in this compound, have been associated with diverse biological activities. For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections.
Mode of Action
It’s worth noting that compounds with a 1,8-naphthyridine core have been found to exhibit inhibitory effects on the growth of hepg2 liver cancer cells. This suggests that the compound might interact with its targets to inhibit cell growth.
Biological Activity
N,N-Dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]benzene-1-sulfonamide (CAS Number: 2640947-03-9) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₉H₂₃N₅O₂S
- Molecular Weight : 424.5 g/mol
- Structure : The compound features a sulfonamide group attached to a naphthyridine derivative, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of these targets, leading to various pharmacological effects.
Antitumor Activity
Research has indicated that compounds structurally related to naphthyridines exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that naphthyridine derivatives can inhibit cell proliferation in various cancer cell lines through apoptotic pathways. The compound's ability to induce apoptosis was linked to the activation of caspases and the modulation of Bcl-2 family proteins.
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity:
- Mechanism : It is believed that the compound inhibits bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exerting bacteriostatic effects.
CNS Activity
Due to its piperidine structure, the compound may also exhibit central nervous system (CNS) activity:
- Evidence : Some studies suggest that similar piperidine derivatives can cross the blood-brain barrier and affect neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. |
| Study 3 | Indicated potential neuroprotective effects in animal models of neurodegeneration. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Preliminary studies suggest hepatic metabolism with possible CYP450 involvement.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Key Functional Group Absorptions (IR)
| Compound | C=O Stretch (cm⁻¹) | Sulfonamide S=O (cm⁻¹) | Aromatic C-H (cm⁻¹) |
|---|---|---|---|
| Target Compound | ~1680 (estimated) | ~1150, ~1350 | ~3050 |
| Compound 2e | 1670 | 1155, 1345 | 3050 |
Research Findings and Implications
- Structural Flexibility : The piperidine-carbonyl spacer in the target compound may improve binding to hydrophobic enzyme pockets compared to rigid bipyridine systems (Compound 11) .
- Synthetic Efficiency: Sonochemical methods () could optimize the target’s sulfonamide coupling step, reducing energy and time .
- Contradictions : emphasizes traditional reflux methods, while advocates for ultrasound-assisted synthesis. The latter’s scalability for large-scale production of the target compound remains untested .
Preparation Methods
Pi Bond Functionalization of Piperidine
Piperidine is functionalized at the 4-position using transition metal-catalyzed cross-couplings. A two-step approach is employed:
-
Borylation of piperidine :
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Suzuki–Miyaura coupling with 2-chloro-1,8-naphthyridine :
Alternative Cyclization Strategies
Electroreductive cyclization offers a one-pot route:
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Substrate : Imine derived from 1,5-diaminonaphthyridine and 1,5-dibromopentane.
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Conditions : Flow microreactor with graphite electrodes, −2.0 V vs. Ag/AgCl, 0.1 M LiClO₄ in DMF.
Amide Coupling of Fragments
The final assembly employs carbodiimide-mediated coupling:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 82 | 98.5 |
| HATU/DIPEA | DMF | 0→25 | 89 | 99.1 |
| DCC/DMAP | THF | 40 | 75 | 97.8 |
Optimized protocol :
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Activate N,N-dimethyl-4-carboxybenzenesulfonamide (1.2 eq) with HATU (1.1 eq) and DIPEA (3 eq) in DMF (0.1 M) at 0°C for 15 min.
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Add 4-(1,8-naphthyridin-2-yl)piperidine (1 eq) and stir at 25°C for 12 h.
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Quench with sat. NH₄Cl, extract with EtOAc, and purify via silica chromatography (89% yield).
Challenges and Optimization
Steric Hindrance in Piperidine Functionalization
Bulky substituents on piperidine reduce coupling efficiency:
Naphthyridine Solubility Issues
Low solubility in polar solvents complicates reactions:
Byproduct Formation During Amidation
Competitive sulfonamide hydrolysis occurs under acidic conditions:
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Sonication accelerates heterocycle formation:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]benzene-1-sulfonamide, and how is its structural integrity confirmed?
- Synthesis : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a naphthyridine-piperidine intermediate with a sulfonamide-bearing benzoyl chloride under reflux conditions. For example, similar naphthyridine derivatives were prepared by reacting 4-nitro-1,8-naphthalic anhydride with amine-functionalized bipyridines in ethanol, followed by purification via recrystallization .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are critical for confirming structure. For instance, IR peaks at ~1569 cm⁻¹ (C=N) and 1520 cm⁻¹ (C=C aromatic) align with analogous naphthyridine derivatives .
Table 1: Key Reaction Conditions for Naphthyridine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Ethanol, 48h reflux | 84% | |
| Functionalization | DMF, POCl₃, 80°C | 75-90% | |
| Purification | Recrystallization (EtOH/ether) | >95% purity |
Q. Which analytical methods are recommended for assessing purity and stability of this compound?
- High-Performance Liquid Chromatography (HPLC) : A buffer system (sodium acetate and 1-octanesulfonate, pH 4.6) with methanol (65:35) is effective for resolving impurities .
- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 6 months) using UV-Vis spectroscopy. Piperidine-containing sulfonamides are generally stable in inert atmospheres but may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in assay conditions (e.g., bacterial strain, inoculum size). A systematic approach includes:
Replicating experiments using standardized protocols (CLSI guidelines).
Validating results with orthogonal assays (e.g., time-kill curves vs. broth microdilution).
Analyzing structure-activity relationships (SAR) to identify critical functional groups (e.g., the sulfonamide moiety’s role in target binding) .
- Example : A naphthyridine-piperidine analog showed variable IC₅₀ values (1–10 µM) across cancer cell lines due to differences in membrane permeability .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?
- In Vitro Assays :
- Target Engagement : Use fluorescence polarization to measure binding affinity to putative targets (e.g., kinases or DNA topoisomerases).
- Cellular Pathway Analysis : RNA sequencing or phosphoproteomics to identify dysregulated pathways .
- In Silico Tools : Molecular docking (e.g., AutoDock Vina) to predict interactions with the ATP-binding pocket of kinases, guided by crystallographic data from related sulfonamides .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Pharmacokinetics (PK) :
- Administer the compound intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at timed intervals for LC-MS/MS analysis. Key parameters: bioavailability (F%), half-life (t₁/₂), volume of distribution (Vd).
- Toxicity :
- Acute toxicity: Single-dose escalation (10–100 mg/kg) with histopathology and serum biochemistry (ALT, creatinine) .
- Table 2: In Vivo Toxicity Profile of a Related Piperidine-Sulfonamide
| Dose (mg/kg) | Mortality (%) | Organ Affected | Reference |
|---|---|---|---|
| 50 | 0 | None | |
| 100 | 20 | Hepatic |
Methodological Challenges and Solutions
Q. How can low yields in the final coupling step of the synthesis be optimized?
- Root Cause : Steric hindrance from the dimethylamino and sulfonamide groups may reduce reactivity.
- Solutions :
Use coupling agents like HATU or EDCI to enhance efficiency.
Optimize solvent polarity (e.g., DMF → DCM) to improve solubility.
Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .
Q. What strategies validate the compound’s selectivity for a specific biological target?
- Competitive Binding Assays : Incubate with a fluorescent probe (e.g., FITC-labeled ATP) and measure displacement via fluorescence quenching.
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the target protein and assess residual activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
